Inferred Target Selectivity Shift: Factor B Inhibition vs. Anti-Tubercular Activity
The target compound is specifically claimed within a patent for molecules possessing good inhibitory activity on complement factor B [1]. Its near structural analog, CAS 2034577-43-8, has been quantitatively profiled and shows a completely different activity profile, with anti-tubercular activity against *Mycobacterium tuberculosis* H37Ra (IC50 1.35–2.18 µM) . This functional divergence, driven by the difference between a sulfonyl-benzoic acid group and a pyridine-4-carbonyl group, is a class-level inference that the target compound will not serve as a substitute for anti-TB research and is more relevant for immunological targets.
| Evidence Dimension | Primary predicted biological target |
|---|---|
| Target Compound Data | Complement Factor B (predicted, patent class) [1] |
| Comparator Or Baseline | CAS 2034577-43-8 (3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyridazine) |
| Quantified Difference | Qualitative functional divergence; comparator shows anti-tubercular MIC data (IC50 1.35–2.18 µM) |
| Conditions | Target: in-silico/in-vitro enzyme assays (Factor B); Comparator: *M. tuberculosis* H37Ra culture [1] |
Why This Matters
This is critical for procurement to prevent using the wrong tool compound for a specific disease pathway, saving significant validation time and resources.
- [1] Shanghai Institute of Pharmaceutical Industry Company Ltd. (2024). Piperidine-substituted benzoic acid compound, and pharmaceutical composition and use thereof (WIPO Patent No. WO2024099458A1). View Source
